![molecular formula C13H18N2O B2989762 N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide CAS No. 2411235-86-2](/img/structure/B2989762.png)
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide, also known as DMAP, is a chemical compound that has been extensively used in scientific research applications. This compound is a derivative of propiolic acid and possesses a unique structure that makes it an important tool for studying various biochemical and physiological processes.
作用機序
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide exerts its inhibitory effects on enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. In the case of acetylcholinesterase, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide forms a covalent bond with the serine residue in the active site of the enzyme, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been shown to have anti-tumor effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of enzymes, making it a useful tool for studying the role of enzymes in various physiological processes. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide is also relatively easy to synthesize, and it can be obtained in high yields. However, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide also has some limitations. It is a toxic compound and must be handled with care. In addition, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide may have off-target effects, leading to unintended consequences in lab experiments.
将来の方向性
There are several future directions for research on N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide. One area of research is the development of new inhibitors of acetylcholinesterase and other enzymes. Another area of research is the development of new methods for synthesizing N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide and related compounds. Finally, research is needed to better understand the biochemical and physiological effects of N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide and its potential therapeutic applications.
Conclusion
In conclusion, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide is a chemical compound that has been extensively used in scientific research applications. It is a potent inhibitor of enzymes and has a wide range of biochemical and physiological effects. While N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide, including the development of new inhibitors of enzymes and the better understanding of its biochemical and physiological effects.
合成法
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide can be synthesized by reacting 3-dimethylaminoaniline with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide. This synthesis method is simple and efficient, and N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide can be obtained in high yields.
科学的研究の応用
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been extensively used in scientific research applications due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter in the central and peripheral nervous systems. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has also been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and carboxylesterase. These properties make N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide an important tool for studying the role of these enzymes in various physiological processes.
特性
IUPAC Name |
N-[2-(N,3-dimethylanilino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-13(16)14-8-9-15(3)12-7-5-6-11(2)10-12/h4-7,10H,1,8-9H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQNROVRNBIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989681.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)
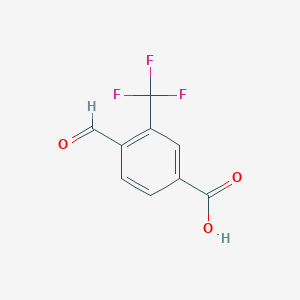
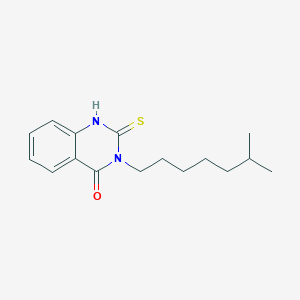
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)
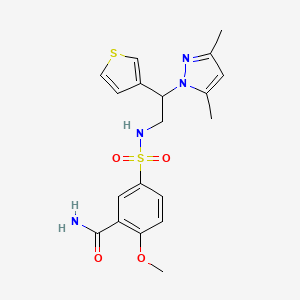
![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)
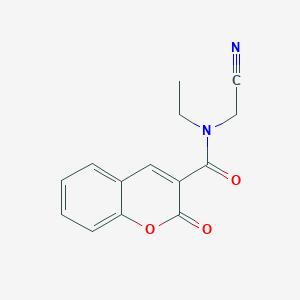
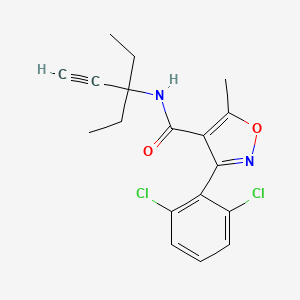
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)
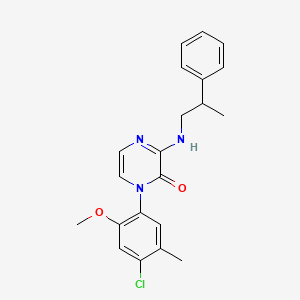
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
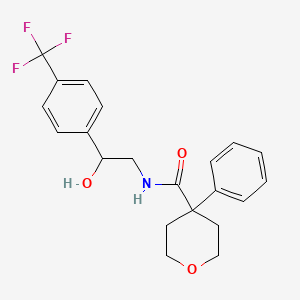
![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)